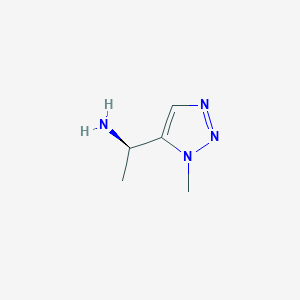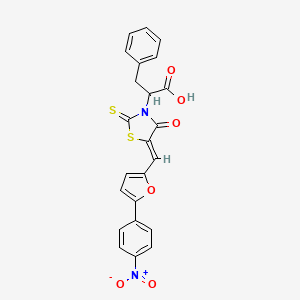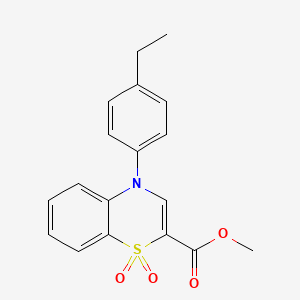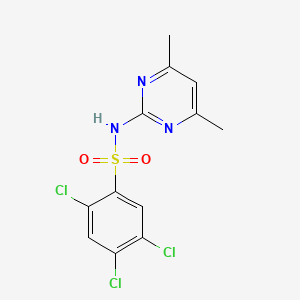![molecular formula C16H16O3 B2925796 4-[Dimethoxy(phenyl)methyl]benzaldehyde CAS No. 270260-41-8](/img/structure/B2925796.png)
4-[Dimethoxy(phenyl)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[Dimethoxy(phenyl)methyl]benzaldehyde” is a chemical compound with the molecular formula C16H16O3 . It is also known by other names such as Veratraldehyde, Methylvanillin, Protocatechualdehyde dimethyl ether, Protocatechuic aldehyde dimethyl ether, Vanillin methyl ether, and others .
Molecular Structure Analysis
The molecular structure of “4-[Dimethoxy(phenyl)methyl]benzaldehyde” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can provide a more detailed view of the spatial arrangement of atoms and the bond lengths and angles.Physical And Chemical Properties Analysis
“4-[Dimethoxy(phenyl)methyl]benzaldehyde” has a molecular weight of 256.3 . The compound has a boiling point of 554.2 K and a reduced pressure boiling point of 446.7 K . The compound also has an enthalpy of fusion of 20.3 kJ/mol at a temperature of 317 K .Applications De Recherche Scientifique
Synthesis of Phenoxy Acetamide Derivatives
4-[Dimethoxy(phenyl)methyl]benzaldehyde: is utilized in the synthesis of various phenoxy acetamide derivatives. These compounds are explored for their potential therapeutic applications due to their diverse pharmacological activities . Medicinal chemists employ this compound to design new pharmaceuticals or improve existing processes, focusing on molecular interactions and physicochemical properties.
Development of Nonlinear Optical (NLO) Materials
This compound serves as a precursor in the synthesis of stilbazolium derivatives, which are significant for third-order NLO applications . The derivatives exhibit properties suitable for opto-electronic devices, frequency conversion, and electro-optic switching, contributing to advancements in high-speed information processing and telecommunications.
Anti-Malarial Drug Synthesis
The compound is a key starting material in creating chalcone-chloroquinoline hybrid compounds. These hybrids have shown promising activity against various malaria strains, including chloroquine-sensitive and chloroquine-resistant isolates . This application is crucial in the ongoing battle against malaria, particularly in developing resistance-breaking drugs.
Analgesic Activity Enhancement
In the quest for better analgesics, 4-[Dimethoxy(phenyl)methyl]benzaldehyde derivatives have been synthesized and tested for pain-relieving properties. Some derivatives have shown comparable or superior efficacy to paracetamol, indicating potential for development into new analgesic drugs .
Chemical Diversity Exploration
Researchers use this compound to explore chemical diversity within molecular frameworks. It helps in understanding pharmacologically interesting compounds of widely different compositions, which is essential for discovering new therapeutic agents .
Organic Material Design for Electronic Applications
As an organic material, 4-[Dimethoxy(phenyl)methyl]benzaldehyde derivatives are investigated for their electronic response and fabrication ease. They contribute to the design of new materials with potential applications in optical data storage, optical switching, and other electronic devices .
Safety And Hazards
Propriétés
IUPAC Name |
4-[dimethoxy(phenyl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-16(19-2,14-6-4-3-5-7-14)15-10-8-13(12-17)9-11-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLJILFVUJCHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Dimethoxy(phenyl)methyl]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

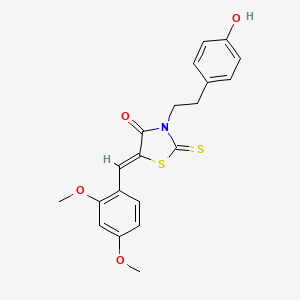

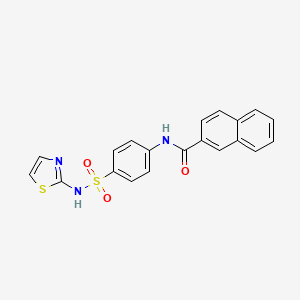

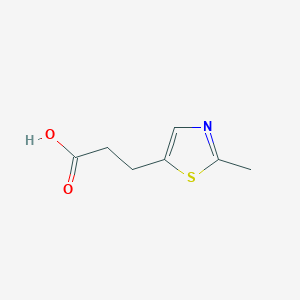
![2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide](/img/structure/B2925720.png)
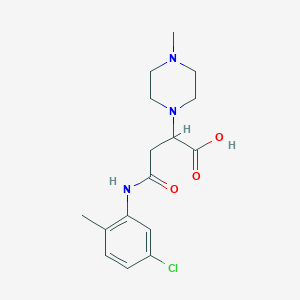
![1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane](/img/structure/B2925726.png)
![N-(2,4-difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925728.png)
![5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole](/img/structure/B2925729.png)
